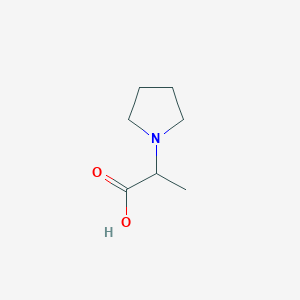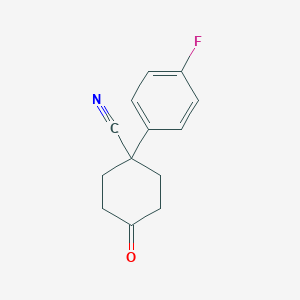
1,4-Dicyclopropylbuta-1,3-diyne
Übersicht
Beschreibung
“1,4-Dicyclopropylbuta-1,3-diyne” is a chemical compound with the molecular formula C10H10 . It contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 2 triple bonds, and 2 three-membered rings .
Synthesis Analysis
The synthesis of various 1,3-dienals or 1,3-dienones has been disclosed between diazo compounds and furans, which features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials . Stereoselective synthesis of pentasubstituted 1,3-dienes via Ni-catalyzed reductive coupling of unsymmetrical internal alkynes has also been reported .
Molecular Structure Analysis
The molecular structure of “1,4-Dicyclopropylbuta-1,3-diyne” consists of 21 bonds in total, including 11 non-H bonds, 2 multiple bonds, 2 triple bond(s), and 2 three-membered ring(s) .
Chemical Reactions Analysis
The strategy toward the synthesis of various 1,3-dienals or 1,3-dienones is disclosed between diazo compounds and furans, which features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials . Transition metal-catalyzed C–H/C–C bond activation and coupling with 1,3-diyne for assembling alkynylated heterocycles, bis-heterocycles, and 1,3-enynes have been reported .
Physical And Chemical Properties Analysis
The average mass of “1,4-Dicyclopropylbuta-1,3-diyne” is 130.186 Da and its monoisotopic mass is 130.078247 Da .
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Properties :
- 1,4- and 1,3-pentadiynes, which include compounds similar to 1,4-Dicyclopropylbuta-1,3-diyne, have been synthesized for studying their spectral properties, including NMR, IR, and UV spectra. This research helps in understanding the conjugation and chemical shift properties of such compounds (Taniguchi, Mathai, & Miller, 1966).
Transition Metal-Catalyzed Carbocyclization :
- The carbocyclization of 1,n-enynes and diynes, which are related to 1,4-Dicyclopropylbuta-1,3-diyne, has been used in organic synthesis to create heterocyclic compounds. These reactions are significant for the synthesis of five or six-membered heterocyclic compounds (Zhang, Zhang, & Shi, 2012).
Photochemistry of Conjugated Poliynes :
- The photochemical reactions of conjugated poliynes, which include 1,4-Dicyclopropylbuta-1,3-diyne, are explored for their regio- and site-selectivity, and product structure. The study helps understand the reactions of these compounds with various alkenes (Shim, 1996).
Ni-Catalyzed Cycloaddition :
- Nickel-catalyzed [3+2+2] cycloaddition reactions involving 1,3-diynes, a category which includes 1,4-Dicyclopropylbuta-1,3-diyne, have been studied for synthesizing cycloheptadiene derivatives. This method is significant in organic chemistry for creating complex molecular structures (Yamasaki, Sotome, Komagawa, Azumaya, Masu, & Saito, 2009).
Synthesis of Heterocycle-Bridged Peptidic Macrocycles :
- The transformation of macrocyclic 1,3-diynes into various heterocycles has been researched, which is relevant for the development of biologically active molecules and the creation of new materials (Verlinden, Ballet, & Verniest, 2016).
Electrophilic Transition Metal-Catalyzed Reactions :
- The reactivity and selectivity of 1,3-diyn-6-enes, related to 1,4-Dicyclopropylbuta-1,3-diyne, in electrophilic transition metal-catalyzed reactions are studied. These reactions provide insights into efficient bond reorganization processes in organic synthesis (Cho, Kim, & Lee, 2006).
Green Oxidative Alkyne Homocoupling :
- Research on CuCl-catalyzed green oxidative homocoupling of terminal alkynes, relevant to 1,4-Dicyclopropylbuta-1,3-diyne, explores environmentally friendly methods of creating symmetrical 1,4-disubstituted 1,3-diynes (Yin, Li, Li, & Jia, 2011).
Wirkmechanismus
Zukünftige Richtungen
The use of 1,3-butadiene as a comparably cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry . This suggests potential future directions for the study and application of “1,4-Dicyclopropylbuta-1,3-diyne” and similar compounds.
Eigenschaften
IUPAC Name |
4-cyclopropylbuta-1,3-diynylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1(3-9-5-6-9)2-4-10-7-8-10/h9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYOSKNMZOKGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC#CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150755 | |
| Record name | 1,4-Dicyclopropylbuta-1,3-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dicyclopropylbuta-1,3-diyne | |
CAS RN |
114546-62-2 | |
| Record name | 1,4-Dicyclopropylbuta-1,3-diyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114546622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dicyclopropylbuta-1,3-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




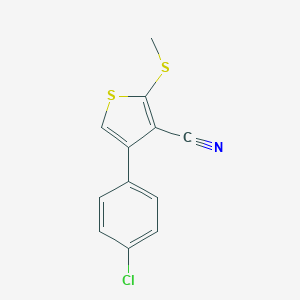
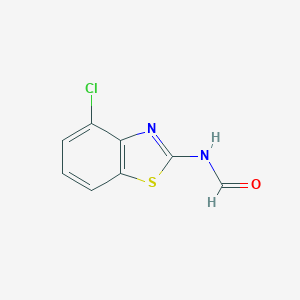

![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)
![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)
![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)
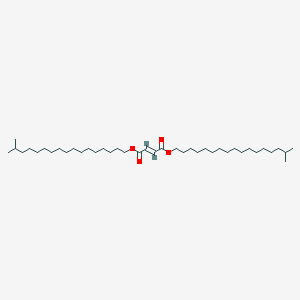
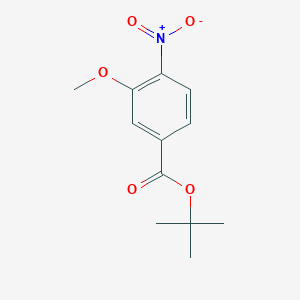


![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)
